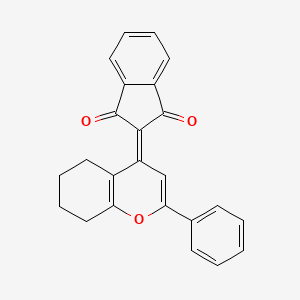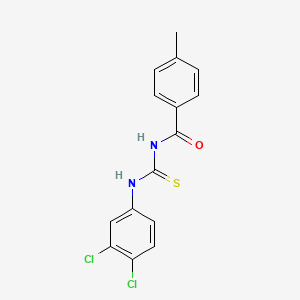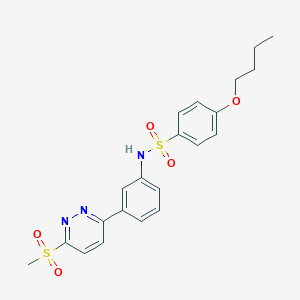
4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is also known as GSK2334470 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide' involves the reaction of 4-butoxybenzenesulfonyl chloride with 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline in the presence of a base to form the desired product.
Starting Materials
4-butoxybenzenesulfonyl chloride, 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes., Step 3: Slowly add 4-butoxybenzenesulfonyl chloride to the reaction mixture while stirring continuously., Step 4: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature., Step 5: After completion of the reaction, filter the precipitated product and wash it with a suitable solvent (e.g. ethanol)., Step 6: Dry the product under vacuum to obtain the desired compound '4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide'.
作用机制
The mechanism of action of 4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves the inhibition of PKB or Akt. This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent downstream signaling. Inhibition of PKB leads to the activation of the pro-apoptotic protein Bad and the inhibition of the anti-apoptotic protein Bcl-2, ultimately inducing apoptosis in cancer cells.
生化和生理效应
Studies have shown that 4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has a selective inhibitory effect on PKB, with minimal effects on other kinases. This compound has also been shown to induce apoptosis in cancer cells, while sparing normal cells. In addition, this compound has been shown to inhibit the growth of tumor xenografts in animal models.
实验室实验的优点和局限性
One of the advantages of using 4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide in lab experiments is its selective inhibitory effect on PKB, which allows for the study of the specific role of PKB in cellular processes. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
Future research on 4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide could focus on the development of more potent and selective inhibitors of PKB. In addition, studies could investigate the potential use of this compound in combination with other anticancer agents for synergistic effects. Furthermore, research could explore the potential use of this compound in other diseases where PKB plays a role, such as diabetes and cardiovascular disease.
科学研究应用
4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of the protein kinase B (PKB) or Akt, which plays a crucial role in cell survival and proliferation. Inhibition of PKB has been shown to induce apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.
属性
IUPAC Name |
4-butoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-3-4-14-29-18-8-10-19(11-9-18)31(27,28)24-17-7-5-6-16(15-17)20-12-13-21(23-22-20)30(2,25)26/h5-13,15,24H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYVLCDRFHZDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

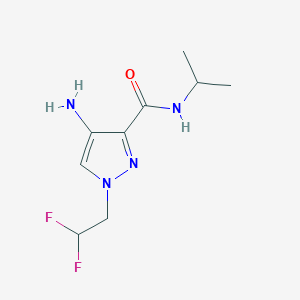
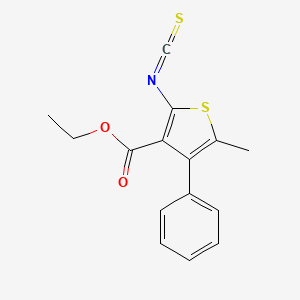
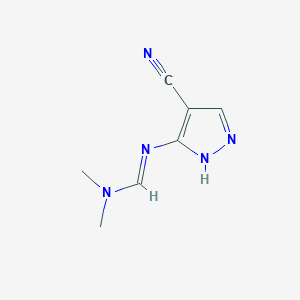
![4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid](/img/structure/B2911591.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2911595.png)
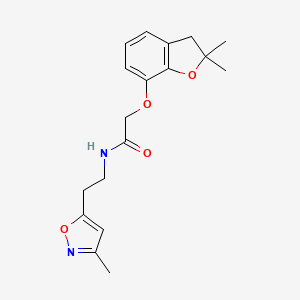
![7-(pyridin-3-ylmethyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2911597.png)
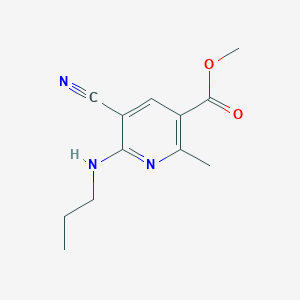
![(1R,2R,3R,4S)-3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2911600.png)
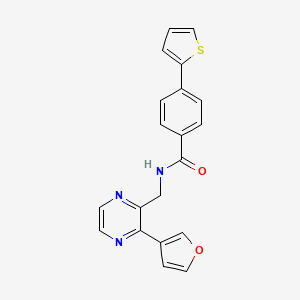
![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2911603.png)
![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B2911605.png)
